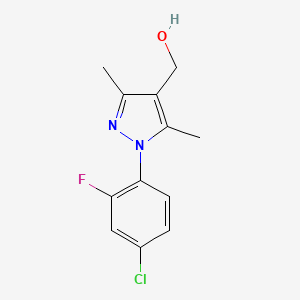
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole (4-BPCFP) is a heterocyclic aromatic compound with a pyrazole ring. It is an important synthetic intermediate used in various chemical reactions, such as the synthesis of drugs, dyes, and pesticides. 4-BPCFP is also used in the preparation of various pharmaceuticals, including anticonvulsants, analgesics, and antibiotics.
Scientific Research Applications
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole is a versatile compound and has been used in many scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of pesticides on the environment. It has also been used to study the effects of various compounds on the immune system. Additionally, 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole has been used to study the effects of various compounds on cancer cells, as well as to study the effects of various compounds on the metabolism of plants.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole is not fully understood. However, it is believed that 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole interacts with various proteins, enzymes, and receptors in the body. It is believed that 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole binds to these proteins, enzymes, and receptors, thereby activating or inhibiting their activity. This can lead to various biochemical and physiological effects, depending on the target.
Biochemical and Physiological Effects
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the production of harmful free radicals. Additionally, 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. It has also been shown to reduce the production of nitric oxide, which is a key mediator of inflammation.
Advantages and Limitations for Lab Experiments
The use of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole in laboratory experiments is advantageous due to its relatively low cost, availability, and stability. Additionally, it is easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to using 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole in laboratory experiments. For example, it is not very soluble in water, so it must be dissolved in an organic solvent for use in experiments. Additionally, it is not very stable in the presence of light or heat, so it must be stored in a dark, cool place.
Future Directions
There are many potential future directions for the use of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole in scientific research. For example, it could be used to study the effects of various compounds on the immune system and cancer cells. Additionally, it could be used to study the effects of various compounds on the metabolism of plants. It could also be used to study the effects of various compounds on the nervous system, as well as to study the effects of pesticides on the environment. Furthermore, 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole could be used to develop new drugs, dyes, and pesticides.
Synthesis Methods
The synthesis of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole is usually achieved via a reaction between 4-bromobenzaldehyde and 4-chloro-2-fluorobenzoyl chloride. The reaction is conducted in the presence of a base, such as potassium carbonate, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at temperatures between 80-95°C. The product can then be isolated and purified by recrystallization.
properties
IUPAC Name |
4-bromo-1-(4-chloro-2-fluorophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClFN2/c10-6-4-13-14(5-6)9-2-1-7(11)3-8(9)12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOWBKQSQRVOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)
![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)





![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6293954.png)


